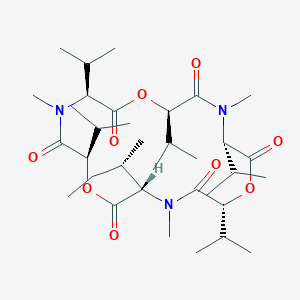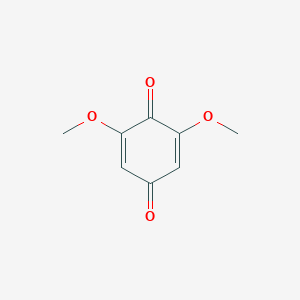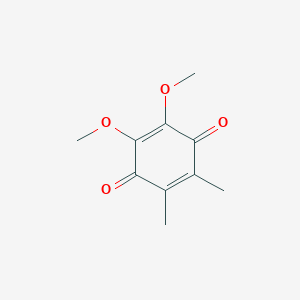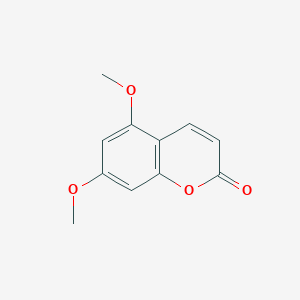
Enniatin B1
Descripción general
Descripción
La enniatina B1 es una micotoxina producida por diversas especies de Fusarium. Es un ciclohexadepsipéptido, lo que significa que es un péptido cíclico que contiene tanto aminoácidos como ácidos hidroxílicos. La enniatina B1 es conocida por sus propiedades antibacterianas, antifúngicas e insecticidas. Se ha encontrado en varios productos alimenticios y ha mostrado actividad citotóxica, deterioro del ciclo celular, inducción de estrés oxidativo y cambios en la permeabilidad de la membrana mitocondrial .
Aplicaciones Científicas De Investigación
La enniatina B1 tiene una amplia gama de aplicaciones en investigación científica:
Mecanismo De Acción
La enniatina B1 ejerce sus efectos al interrumpir la homeostasis del calcio y la función mitocondrial. Actúa sobre los canales de calcio, lo que provoca una afluencia de iones calcio en la célula, lo que puede desencadenar la apoptosis. La enniatina B1 también afecta el poro de transición de permeabilidad mitocondrial, lo que lleva a cambios en el potencial de membrana mitocondrial y la inducción de estrés oxidativo .
Análisis Bioquímico
Biochemical Properties
The primary mechanism of action of ENN B1 is mainly due to its ionophoric characteristics . It has been shown to induce apoptosis in several cancer lines and to decrease the activation of the cell proliferation kinase, ERK (p44/p42) . ENN B1 also inhibits acyl-CoA: cholesterol acyltransferase (ACAT) activity .
Cellular Effects
ENN B1 has shown cytotoxic activity, impairment of the cell cycle, the induction of oxidative stress, and changes in mitochondrial membrane permeabilization . It also has negative genotoxic and estrogenic effects . In addition, ENN B1 has been found to have effects on Ca2+ homeostasis .
Molecular Mechanism
The exact molecular mechanism of ENN B1 is still unclear . It has been suggested that ENN B1 affects oxidative phosphorylation uncoupling by transporting monovalent ions across the membrane, especially the mitochondrial membranes .
Temporal Effects in Laboratory Settings
While there is a lack of specific data on the temporal effects of ENN B1 in laboratory settings, it is known that ENN B1 has shown cytotoxic activity and other effects such as impairment of the cell cycle and induction of oxidative stress .
Metabolic Pathways
ENN B1 is metabolized predominantly via cytochrome P450 3A (CYP 3A)-dependent oxidation reactions . Additional enzymes such as CYP1A2 and CYP2C19 are also involved .
Transport and Distribution
ENN B1 can reach systemic circulation . High influx rates for ENN B1 across the blood-brain barrier have been observed, indicating that it can reach the brain parenchyma .
Subcellular Localization
It has been suggested that ENN B1 transports monovalent ions across the membrane, especially the mitochondrial membranes .
Métodos De Preparación
La enniatina B1 se produce típicamente mediante fermentación utilizando especies de Fusarium. La producción industrial implica el cultivo de los hongos en sustratos adecuados, como cereales, en condiciones controladas para optimizar el rendimiento de enniatina B1. El compuesto luego puede extraerse y purificarse utilizando diversas técnicas cromatográficas .
Análisis De Reacciones Químicas
La enniatina B1 se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: La enniatina B1 puede oxidarse para formar metabolitos hidroxilados y carbonilados.
Reducción: Las reacciones de reducción pueden alterar los grupos funcionales presentes en la enniatina B1.
Sustitución: La enniatina B1 puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones son típicamente derivados hidroxilados y carbonilados de enniatina B1 .
Comparación Con Compuestos Similares
La enniatina B1 forma parte de un grupo de micotoxinas conocidas como enniatinas, que incluyen la enniatina A, la enniatina A1 y la enniatina B. Estos compuestos comparten estructuras y actividades biológicas similares, pero difieren en sus composiciones específicas de aminoácidos y ácidos hidroxílicos. La enniatina B1 es única en su combinación específica de estos componentes, lo que contribuye a sus distintos efectos biológicos .
Compuestos similares incluyen:
Propiedades
IUPAC Name |
(3S,6R,9S,12R,15S,18R)-3-[(2S)-butan-2-yl]-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H59N3O9/c1-16-22(12)25-34(43)46-27(20(8)9)30(39)36(14)23(17(2)3)32(41)44-26(19(6)7)29(38)35(13)24(18(4)5)33(42)45-28(21(10)11)31(40)37(25)15/h17-28H,16H2,1-15H3/t22-,23-,24-,25-,26+,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCSETXJXJTMKO-UMURLBKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H59N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70891861 | |
| Record name | Enniatin B1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19914-20-6 | |
| Record name | Enniatin B1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019914206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enniatin B1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70891861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,6R,9S,12R,15S,18R)-3-[(2S)-butan-2-yl]-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENNIATIN B1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1MZD05X9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Enniatin B1 exhibits cytotoxicity through various mechanisms, including:
- Ionophoric Activity: [, , , , ] this compound acts as an ionophore, disrupting ion gradients across cell membranes. It preferentially binds to potassium ions, facilitating their transport across membranes and disrupting cellular homeostasis.
- Apoptosis Induction: [, , , ] Studies show that this compound can induce apoptosis, a programmed cell death pathway, in various cell types. This process is often characterized by caspase activation, DNA fragmentation, and nuclear condensation.
- Oxidative Stress: [, ] Research suggests that this compound exposure can lead to increased production of reactive oxygen species (ROS) in cells, causing oxidative stress and ultimately contributing to cell damage and death.
- Mitochondrial Dysfunction: [] this compound has been shown to alter mitochondrial membrane permeability, potentially leading to mitochondrial dysfunction and cell death.
ANone: Studies using mouse models have shown that this compound exposure can lead to:
- Embryotoxicity: [] this compound exhibits toxic effects on pre- and post-implantation embryos, leading to decreased blastocyst formation rates, increased embryo resorption, and reduced fetal weight.
- Oxidative Stress in Fetal Tissues: [] In vivo studies have demonstrated increased ROS levels and upregulation of antioxidant genes in fetal liver tissues following this compound exposure.
- Immunotoxicity: [] Research indicates that this compound can disrupt the expression of genes involved in innate immunity in developing fetuses.
ANone: Yes, this compound has been shown to negatively impact early porcine embryo development. [] Observed effects include decreased cleavage and blastocyst rates, reduced blastocyst cell numbers, and disrupted nuclear remodeling dynamics. Furthermore, this compound exposure appears to trigger apoptosis in porcine embryos by influencing the expression of genes involved in apoptosis regulation, such as Sod1, Gpx4, Cat, Bcl2l1, Bax, and Caspase3.
ANone: this compound has a molecular formula of C34H59N3O9 and a molecular weight of 653.84 g/mol. [, ]
ANone: Yes, this compound can be identified using various spectroscopic techniques. [, , ]
ANone: The cyclic hexadepsipeptide structure of this compound plays a crucial role in its ionophoric activity. [, , , , ] The alternating arrangement of N-methylated amino acids and hydroxy acids creates a hydrophobic cavity that can encapsulate cations, such as potassium ions. The lipophilic nature of the molecule allows it to readily traverse cell membranes, facilitating ion transport. Modifications to the amino acid side chains can alter the ion selectivity and potency of enniatins.
ANone: this compound exhibits good thermal stability and is relatively resistant to degradation during food processing. [, , ] This stability contributes to its persistence in food and feed products, even after various treatments.
ANone: While recognized as a potential food safety concern, this compound currently lacks specific maximum residue limits (MRLs) in most countries. [, , , ] The European Food Safety Authority (EFSA) has highlighted the need for more toxicological data to perform a complete risk assessment and establish appropriate regulatory limits.
ANone: Several in vitro models have been employed to investigate the toxicological effects of this compound:
- Mammalian Cell Lines: [, , ] Various mammalian cell lines, including human cancer cell lines (e.g., HepG2, C6, H4IIE) and porcine intestinal epithelial cells (IPEC-J2), have been used to assess the cytotoxic potential and explore the underlying mechanisms of this compound toxicity.
- Primary Cells: [] Primary cells, such as mouse blastocysts and porcine embryos, have been used to evaluate the effects of this compound on embryonic development.
- Precision Cut Liver Slices (PCLS): [] PCLS, an ex vivo model, are being explored as a tool to assess the hepatic toxicity of this compound by monitoring gene expression, ATP levels, and total protein content.
ANone: In vivo studies have primarily focused on using rodent models:
- Mouse Models: [] Intravenous administration of this compound to pregnant mice has been used to investigate its effects on embryonic development, oxidative stress, and immune responses in fetal tissues.
- Broiler Chickens: [] Oral and intravenous administration of this compound to broiler chickens has been conducted to assess its toxicokinetics and biotransformation pathways.
ANone: While research is ongoing, this compound has raised concerns due to its:
- Cytotoxicity: [, , ] Its ability to induce cell death across various cell types, including those of the liver, intestine, and developing embryos, raises concerns about potential organ damage upon chronic exposure.
- Endocrine Disrupting Potential: [] Preliminary evidence suggests that this compound might possess estrogenic activity, which could disrupt hormone balance and potentially impact reproductive health.
- Genotoxicity: [] Some studies indicate that this compound might have genotoxic effects, meaning it could damage DNA and potentially contribute to cancer development.
ANone: Research on the long-term effects of this compound exposure is limited. [, ] More long-term studies are needed to determine if chronic low-dose exposure to this compound contributes to adverse health outcomes in humans and animals.
ANone: Several analytical methods have been developed for this compound analysis:
- Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS): [, , , , , , , , , ] This is the most widely used technique for this compound analysis, offering high sensitivity and selectivity for quantification in complex matrices like food, feed, and biological samples.
- Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS): [, ] This technique provides high sensitivity and mass accuracy, enabling the identification and quantification of this compound and its metabolites in complex samples.
- High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): [] This technique offers a relatively simple and cost-effective approach for the detection and quantification of this compound.
ANone: Several sample preparation techniques are used to extract this compound from various matrices:
- Dispersive Liquid-Liquid Microextraction (DLLME): [, , ] This technique offers a simple, rapid, and environmentally friendly approach for extracting this compound from liquid samples like beverages.
- Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) Extraction: [, ] This technique is widely used for pesticide residue analysis in food and has been adapted for the extraction of this compound and other mycotoxins from various matrices.
- Solid Phase Extraction (SPE): [, , ] This technique is commonly used to purify and concentrate this compound from complex samples before analysis.
- Ultrasound-Assisted Matrix Solid-Phase Dispersion: [] This technique uses ultrasound energy to enhance the extraction efficiency of this compound from solid samples like flour.
ANone: Analytical methods for this compound undergo rigorous validation to ensure accuracy, precision, and reliability. Key parameters assessed include:
- Linearity: [, , ] The linear range of the method determines the concentration range over which the analytical signal is directly proportional to the analyte concentration.
- Selectivity: [] The method's ability to differentiate and quantify this compound from other compounds in the matrix.
- Sensitivity: [, , ] The method's ability to detect low concentrations of this compound, often expressed as the limit of detection (LOD) and limit of quantitation (LOQ).
- Accuracy: [, , , ] How close the measured values are to the true values.
- Precision: [, , , ] The degree of agreement between replicate measurements.
ANone: Research on the biodegradation of this compound is an active area of investigation. [] Several microorganisms, including bacteria and fungi, have been isolated and are being studied for their potential to degrade this compound into less toxic compounds. These studies aim to identify microbial enzymes that can hydrolyze the ester or amide bonds in this compound, leading to the opening of its ring structure and potentially reducing its toxicity.
ANone: Several resources are valuable for researchers studying this compound:
ANone: Enniatins, as a group of cyclohexadepsipeptides, were first isolated from Fusarium species in 1947. [] Since then, several enniatin analogues, including this compound, have been identified and characterized.
ANone: Key milestones include:
- Discovery and Structural Elucidation: The initial isolation and structural characterization of enniatins from Fusarium oxysporum marked the beginning of research in this area. []
- Recognition as Emerging Mycotoxins: The increasing awareness of the widespread occurrence of this compound and its potential toxicity led to its classification as an emerging mycotoxin. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















